molecular formula C13H10F3NO2S B1598159 Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 256353-38-5

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B1598159
M. Wt: 301.29 g/mol
InChI Key: FYUVISRLFPIWPP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 256353-38-5 . It has a molecular weight of 301.29 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is "methyl 3-amino-4-phenyl-5-(trifluoromethyl)-2-thiophenecarboxylate" . The InChI Code is "1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3" .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” is a solid compound . It has a molecular weight of 301.29 . The compound is stored at ambient temperature .

Scientific Research Applications

Reaction Mechanisms and Synthesis Pathways

Methyl 3-amino-2-thiophene carboxylate, a related compound, participates in reactions with orthoesters forming N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thieno- pyrimidinones upon treatment with primary amines and hydrazines. This reaction pathway provides insights into the cyclization mechanism and the relative reactivity of ester and imidate groups, which could be relevant for the synthesis and reactivity of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate as well (Hajjem, Khoud, & Baccar, 2010).

Applications in Material Science

Polymerization studies involving phenylacetylenes bearing amino groups suggest potential applications of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate in the development of novel polymers. The polymerization of such compounds with [Rh(nbd)Cl]2 leads to materials with varying physical properties, influenced by the substituents on the phenyl group. These materials exhibit induced circular dichroism (ICD) upon complexation with optically active carboxylic and α-hydroxy acids, highlighting their potential use in chirality assignment and material science applications (Yashima, Maeda, Matsushima, & Okamato, 1997).

Organic Synthesis and Medicinal Chemistry

The Gewald reaction, a versatile method in organic synthesis, can be applied under organocatalyzed aqueous conditions to synthesize 2-amino-3-carboxamide derivatives of thiophene. This reaction pathway could be adapted for the synthesis and functionalization of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, potentially leading to new compounds with biological activity (Abaee & Cheraghi, 2013).

Crystallography and Molecular Structure

The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted by amino and methyl ester groups. Understanding the molecular and crystal structure of such compounds can provide valuable insights into the design and synthesis of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate derivatives with desired physical and chemical properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

properties

IUPAC Name

methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVISRLFPIWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379523
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

CAS RN

256353-38-5
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256353-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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